2-Chloromandelic acid

Description

Properties

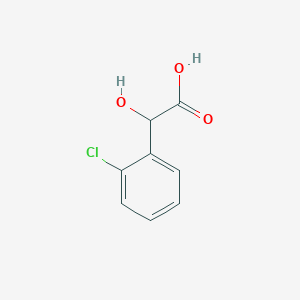

IUPAC Name |

2-(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLDZZTBNYTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314879 | |

| Record name | 2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | (2-Chlorophenyl)glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10421-85-9 | |

| Record name | 2-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10421-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)glycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10421-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenyl)glycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chloromandelic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (2-CIMA). As a significant chiral building block, its primary role is as a key intermediate in the synthesis of various pharmaceutical molecules, most notably the antiplatelet agent Clopidogrel.[1][2][3][4]

Chemical Identity and Physical Properties

This compound is an aromatic alpha-hydroxy acid, a derivative of mandelic acid with a chlorine atom substituted at the ortho-position of the phenyl ring.[5] It typically appears as a white to pale cream crystalline powder.[1][2][6] In its solid state, this compound exists as a racemic compound, with crystals belonging to the monoclinic space group P21/c.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chlorophenyl)-2-hydroxyacetic acid | [8] |

| Synonyms | o-Chloromandelic acid, (2-Chlorophenyl)glycolic acid | [6][8] |

| Molecular Formula | C₈H₇ClO₃ | [1][6][8] |

| Molecular Weight | 186.59 g/mol | [1][5][6][8] |

| CAS Number | 10421-85-9 (Racemic) | [1][6][8] |

| 52950-19-3 ((S)-(+)-enantiomer) | [5][9] | |

| 52950-18-2 ((R)-(-)-enantiomer) | [10][11][12][13] | |

| Melting Point | 90-93 °C (Racemic) | [1][7] |

| 118-121 °C ((S)-(+)-enantiomer) | [9] | |

| 119-121 °C ((R)-(-)-enantiomer) | [5][10][11][12] | |

| Boiling Point | 321.8 °C to 350.3 °C (at 760 mmHg) | [5][12][14] |

| Solubility | Very soluble in water. | [1][5][6] |

| pKa | 3.30 ± 0.10 (Predicted) | [15] |

| Density | ~1.47 g/cm³ | [15] |

| Flash Point | 165.7 °C | [6][12][14] |

Chemical Structure

The structure of this compound features a chiral center at the alpha-carbon, which is bonded to a hydroxyl group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl group. This chirality results in two enantiomers: (R)- and (S)-2-Chloromandelic acid.

Table 2: Structural Identifiers

| Identifier | String | Source(s) |

| SMILES (Racemic) | OC(C(O)=O)c1ccccc1Cl | [7] |

| SMILES ((S)-enantiomer) | O--INVALID-LINK--c1ccccc1Cl | [9] |

| SMILES ((R)-enantiomer) | O--INVALID-LINK--c1ccccc1Cl | [10] |

| InChI (Racemic) | InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | [7][8] |

| InChIKey (Racemic) | RWOLDZZTBNYTMS-UHFFFAOYSA-N | [6][7][8] |

Visualization of Synthesis and Application Logic

The following diagram illustrates the synthetic pathway from 2-chlorobenzaldehyde (B119727) to this compound and its subsequent use.

Caption: Synthesis of 2-CIMA and its role as a precursor to Clopidogrel.

Spectroscopic Data

The characterization of this compound and its enantiomers is well-documented using various spectroscopic techniques. Solid-state NMR, X-ray powder diffraction (XRPD), and Fourier-transform infrared spectroscopy (FTIR) have been used to confirm that the racemic form exists as a racemic compound rather than a conglomerate.[1][7]

Table 3: Spectroscopic Characterization Data

| Technique | Description | Source(s) |

| ¹H NMR | Spectra available for characterization. | [8] |

| ¹³C NMR | Spectra available for characterization. | [8] |

| FTIR | Data from KBr-Pellet and ATR-IR techniques are available. | [8][16] |

| XRPD | Used to study the solid-state nature and crystal structure. | [7] |

| DSC | Differential Scanning Calorimetry used to construct binary melting point phase diagrams. |

Experimental Protocols

Synthesis of (R)-2-Chloromandelic Acid via Biocatalysis

A reported method involves the asymmetric hydrolysis of a cyanohydrin intermediate using a microorganism.[17]

Methodology:

-

Resting Cell Suspension Preparation: Aureobacterium testaceum (IAM 1561) is cultured and harvested. The microbial cells are washed with a 50 mM phosphoric acid buffer solution (pH=7.5) and suspended in the same buffer.[17]

-

Reaction: 2-chlorobenzaldehyde and prussic acid (hydrocyanic acid) are added to the cell suspension, each to a final concentration of 14 mM.[17]

-

Incubation: The mixture is allowed to react at 30°C for 3 hours.[17]

-

Work-up: The microbial cells are removed by centrifugation.[17]

-

Analysis: The supernatant is analyzed by liquid chromatography to determine the yield and optical purity of the resulting (R)-2-chloromandelic acid. The reported yield is 94.3% with an optical purity of 98.1% enantiomeric excess (ee).[17]

Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers is crucial for its use in chiral drug synthesis.

Methodology using Chiral Amine Resolving Agent:

-

Salt Formation: Racemic this compound is dissolved in an organic solvent (e.g., alcoholic solvents, acetone, or ethyl acetate). A chiral resolving agent, such as (R)-(+)-N-benzyl-1-phenylethylamine, is added.[7][18] The molar ratio of the racemic acid to the resolving agent is typically around 1:0.5-0.95.[18]

-

Crystallization: The mixture is heated (30°C to 100°C) for 1 to 8 hours and then allowed to stand at room temperature. The diastereomeric salt of one enantiomer (e.g., the salt of R-acid with the R-amine) selectively crystallizes and precipitates out of the solution.[18]

-

Separation: The solid diastereomeric salt is separated by filtration.

-

Acidification: The separated salt is then acidified (e.g., with HCl) to break the salt and liberate the pure enantiomer of this compound.[18]

-

Extraction: The pure enantiomer is extracted using an organic solvent. This process can yield the single-configuration acid with an enantiomeric excess (ee) greater than 99% and a yield of over 75%.[18]

Workflow for Enantiomeric Resolution

Caption: Diastereomeric salt crystallization workflow for chiral resolution.

Applications in Drug Development

The primary and most critical application of this compound is in the pharmaceutical industry as a chiral intermediate.[1][2][5]

-

(R)-(-)-2-Chloromandelic Acid: This enantiomer is a valuable building block for the industrial synthesis of Clopidogrel .[3] Clopidogrel is a widely used antithrombotic agent, marketed under the brand name Plavix®, which prevents blood clots.[3]

-

Pharmaceutical Intermediates: Its structure allows for the introduction of specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.[2]

-

Other Uses: It also finds application as a precursor for specialized chemicals used in the formulation of photoresists for the electronics industry.[2]

References

- 1. This compound | 10421-85-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. indiamart.com [indiamart.com]

- 6. echemi.com [echemi.com]

- 7. 2-氯扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-2-氯扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (R)-(-)-2-Chloromandelic acid 99 52950-18-2 [sigmaaldrich.com]

- 11. (R)-(-)-2-Chloromandelic acid | 52950-18-2 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]

- 14. This compound | 10421-85-9 [chemnet.com]

- 15. lookchem.com [lookchem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]

- 18. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]

Synthesis of Racemic 2-Chloromandelic Acid from 2-Chlorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 2-chloromandelic acid from 2-chlorobenzaldehyde (B119727). It details the core chemical methodologies, including reaction mechanisms, experimental protocols, and quantitative data. Additionally, it explores biocatalytic alternatives, offering a comparative perspective for researchers and professionals in drug development and chemical synthesis.

Chemical Synthesis of Racemic this compound

The predominant chemical route for synthesizing racemic this compound from 2-chlorobenzaldehyde is a two-step process. The first step involves the formation of a cyanohydrin intermediate, 2-chloromandelonitrile, through the nucleophilic addition of a cyanide ion to the aldehyde. The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid.

Reaction Mechanism

The synthesis proceeds through two key mechanistic stages:

-

Step 1: Nucleophilic Addition (Cyanohydrin Formation) : A cyanide ion (CN⁻), typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This results in the formation of a tetrahedral cyanohydrin anion. This intermediate is then protonated by a proton source, such as water or a weak acid, to yield 2-chloromandelonitrile.

-

Step 2: Acid-Catalyzed Hydrolysis : The nitrile group of 2-chloromandelonitrile is hydrolyzed to a carboxylic acid under acidic conditions, typically using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the final carboxylic acid product, this compound, and an ammonium (B1175870) salt.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Chloromandelonitrile

This protocol outlines the formation of the cyanohydrin intermediate.

Materials:

-

2-Chlorobenzaldehyde

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Sodium carbonate

-

Sodium acetate (B1210297)

-

Deionized water

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sodium bisulfite in deionized water.

-

To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chlorobenzaldehyde.

-

Cool the flask in an ice bath and slowly add the sodium bisulfite solution while stirring.

-

In a separate beaker, dissolve sodium cyanide in deionized water.

-

Slowly add the sodium cyanide solution to the reaction mixture, maintaining the temperature below 10°C.

-

Adjust the pH to approximately 6.5 using sodium carbonate and sodium acetate.[1]

-

Continue stirring the mixture in the ice bath for 2-3 hours.

-

After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), allow the layers to separate.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 2-chloromandelonitrile.

Protocol 2: Hydrolysis of 2-Chloromandelonitrile to Racemic this compound

This protocol describes the conversion of the nitrile to the carboxylic acid.

Materials:

-

Crude 2-chloromandelonitrile

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add the crude 2-chloromandelonitrile.

-

Carefully add concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully add deionized water to the mixture.

-

Extract the aqueous mixture with ethyl acetate multiple times.

-

Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.

Protocol 3: Purification by Recrystallization

This protocol details the purification of the final product.

Materials:

-

Crude racemic this compound

-

Toluene or a mixture of ethyl acetate and hexanes

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene (or another suitable solvent system).[2]

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure racemic this compound.

Quantitative Data

The following table summarizes typical quantitative data for the chemical synthesis of racemic this compound. Yields can vary based on the specific reaction conditions and the purity of the starting materials.

| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis | Overall |

| Typical Yield | 90-98% | 85-95% | 76-93% |

| Purity (after recrystallization) | - | >98% | >98% |

| Reaction Temperature | 0-10 °C | Reflux (approx. 100-110 °C) | - |

| Reaction Time | 2-4 hours | 4-8 hours | - |

| Key Reagents | 2-Chlorobenzaldehyde, NaCN | 2-Chloromandelonitrile, HCl | - |

| Solvent | Water/Toluene | - | - |

Biocatalytic Synthesis of this compound

An alternative and often more stereoselective approach to synthesizing this compound involves the use of enzymes. Nitrilases are particularly effective for the hydrolysis of 2-chloromandelonitrile. This method can be tailored to produce a specific enantiomer, although for racemic synthesis, a non-selective nitrilase or a racemic mixture of the nitrile can be used.

Enzymatic Reaction

The biocatalytic process typically involves the use of whole microbial cells or isolated nitrilase enzymes to catalyze the hydrolysis of 2-chloromandelonitrile to this compound. This reaction is generally performed in an aqueous buffer system under mild conditions.

Experimental Protocol

Protocol 4: Biocatalytic Hydrolysis of Racemic 2-Chloromandelonitrile

This protocol provides a general framework for enzymatic hydrolysis.

Materials:

-

Racemic 2-chloromandelonitrile

-

Nitrilase-containing whole cells (e.g., E. coli expressing a nitrilase) or purified nitrilase

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Toluene (as a co-solvent)

-

Centrifuge and centrifuge tubes

-

pH meter

-

Shaking incubator

Procedure:

-

Prepare a suspension of the nitrilase-containing whole cells in the phosphate buffer.

-

In a reaction vessel, combine the cell suspension with a solution of racemic 2-chloromandelonitrile in a minimal amount of a water-miscible co-solvent if needed, or in a biphasic system with a solvent like toluene.[3]

-

Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C).

-

Monitor the pH of the reaction and adjust as necessary, as the formation of the carboxylic acid will lower the pH.

-

Monitor the progress of the reaction by HPLC analysis.

-

Once the reaction is complete, centrifuge the mixture to pellet the cells.

-

Collect the supernatant containing the this compound.

-

The product can be isolated and purified by acidification of the supernatant followed by extraction with an organic solvent and subsequent recrystallization, similar to the chemical synthesis workup.

Quantitative Data

Biocatalytic methods can offer high yields and selectivities. The following table provides representative data for the enzymatic hydrolysis of 2-chloromandelonitrile.

| Parameter | Biocatalytic Hydrolysis |

| Enzyme Source | Nitrilase from Labrenzia aggregata[3] |

| Typical Yield | up to 94.5% (isolated)[3] |

| Enantiomeric Excess (for enantioselective synthesis) | >96% (for the (R)-enantiomer)[3] |

| Reaction Temperature | 25-40 °C |

| Reaction Time | 8-24 hours |

| Substrate Concentration | up to 300 mM[3] |

| Reaction System | Toluene-water biphasic system[3] |

Conclusion

The synthesis of racemic this compound from 2-chlorobenzaldehyde is a well-established process with both robust chemical and efficient biocatalytic methodologies available. The choice between these routes will depend on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. The chemical synthesis offers a straightforward and high-yielding pathway, while biocatalysis provides a milder and potentially more sustainable alternative, with the added advantage of enabling highly enantioselective transformations if a specific stereoisomer is desired. This guide provides the foundational knowledge and protocols for researchers and professionals to successfully implement and adapt these synthetic strategies.

References

(R)-2-Chloromandelic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

(R)-2-Chloromandelic acid is a pivotal chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Its unique stereochemistry and functional groups make it an invaluable intermediate, most notably in the production of the antiplatelet agent Clopidogrel.[1][2] This technical guide provides an in-depth overview of (R)-2-chloromandelic acid, including its physicochemical properties, synthesis and resolution methodologies, and its application as a chiral synthon, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

(R)-2-Chloromandelic acid is a white to pale cream crystalline powder.[3] Its fundamental properties are crucial for its application in synthesis and for quality control purposes.

| Property | Value | References |

| Molecular Formula | C₈H₇ClO₃ | [4][5] |

| Molecular Weight | 186.59 g/mol | [4] |

| CAS Number | 52950-18-2 | [4] |

| Melting Point | 119-121 °C | [4][6] |

| Optical Activity [α]²³/D | -126° (c=3 in H₂O) | [4] |

| Assay | ≥99% | [4] |

Spectroscopic data is essential for the structural elucidation and confirmation of (R)-2-chloromandelic acid. Key spectroscopic identifiers are available, including Attenuated Total Reflectance Infrared (ATR-IR) spectra.[5]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-2-chloromandelic acid can be achieved through various synthetic and resolution strategies.

Asymmetric Synthesis

Asymmetric synthesis offers a direct route to the enantiopure acid. One notable method involves the organocatalytic one-pot synthesis from 2-chlorobenzaldehyde (B119727).[7][8]

This protocol is based on a general procedure for the synthesis of (R)-mandelic acid derivatives.[7]

-

Knoevenagel Condensation: In a reaction vessel, (phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol) and 2-chlorobenzaldehyde (0.11 mmol) are dissolved in anhydrous toluene (B28343) (0.3 M). An epi-quinine-derived urea (B33335) organocatalyst (0.01 mmol) is added.

-

Asymmetric Epoxidation: The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumyl hydroperoxide (0.11 mmol) is then added.

-

Domino Ring-Opening Hydrolysis (DROH): After the epoxidation is complete, the toluene is evaporated. A 1:1 mixture of dioxane and water (1 mL total) is added, and the mixture is stirred at 50 °C.

-

Esterification (for analysis): The crude mandelic acid is extracted and can be esterified with an alcohol (e.g., methanol) in the presence of p-toluenesulfonic acid (10 mol%) at 60 °C for analytical purposes to determine enantiomeric excess.[7]

Biocatalytic Methods

Biocatalysis presents a green and highly selective alternative for producing (R)-2-chloromandelic acid.

-

Asymmetric Hydrolysis: The microorganism Exophiala dermatitidis NBRC6857 can asymmetrically hydrolyze racemic 2-chloromandelic acid methyl ester to produce (R)-2-chloromandelic acid with an optical purity of 97% ee.[1][9] The responsible esterase, EstE, has been identified and overexpressed in E. coli, leading to a significant increase in activity.[1][9]

-

Nitrilase-Mediated Deracemization: A nitrilase from Labrenzia aggregata can be used for the deracemization of o-chloromandelonitrile to produce (R)-o-chloromandelic acid with high enantiomeric excess (96.3% ee).[2]

-

Reaction Setup: A resting cell suspension of recombinant E. coli JM109 overexpressing the EstE esterase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Substrate Addition: Racemic this compound methyl ester (CMM) is added to the cell suspension. A 10% CMM solution has been shown to be effective.[1]

-

Bioconversion: The reaction is incubated at an optimal temperature of 30 °C with stirring for approximately 24 hours.

-

Product Isolation: (R)-2-chloromandelic acid is isolated from the reaction mixture. The conversion rate can reach up to 49% with an optical purity of 97% ee.[1][9]

Chiral Resolution of Racemic this compound

Resolution of racemic this compound is a common industrial approach to obtain the desired (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

-

(R)-(+)-N-benzyl-1-phenylethylamine has been investigated as an effective resolving agent.[10][11]

-

Levetiracetam (LEV) has also been shown to resolve halogenated mandelic acids, including this compound, through enantiospecific co-crystallization.[12]

-

D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca²⁺ has been used in a coordination-mediated resolution process.[13]

The following is a generalized protocol for diastereomeric salt resolution.

-

Salt Formation: Racemic this compound and a sub-stoichiometric amount of the chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) are dissolved in a suitable solvent.

-

Crystallization: The solution is allowed to crystallize. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation: The crystals of the diastereomeric salt are isolated by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., dilute sulfuric acid) to liberate the enantiomerically enriched (R)-2-chloromandelic acid.[14]

-

Extraction: The desired enantiomer is then extracted with an organic solvent (e.g., ethyl acetate).[14]

| Resolution Method | Resolving Agent | Key Findings | References |

| Diastereomeric Salt Crystallization | (R)-(+)-N-benzyl-1-phenylethylamine | Formation of a less soluble salt allows for separation.[11] | [10][11] |

| Enantiospecific Co-crystallization | Levetiracetam (LEV) | LEV selectively co-crystallizes with the (S)-enantiomer.[12] | [12] |

| Coordination-Mediated Resolution | D-O,O'-di-(p-toluoyl)-tartaric acid / Ca²⁺ | Efficient preparation with a recyclable process for the undesired enantiomer.[13] | [13] |

Application as a Chiral Building Block

The primary application of (R)-2-chloromandelic acid is as a chiral intermediate in the synthesis of pharmaceuticals.[15][16] Its most prominent use is in the industrial synthesis of (S)-Clopidogrel, a widely used antiplatelet medication.[1][2][17]

Logical Workflow for the Synthesis of (S)-Clopidogrel

The synthesis of (S)-Clopidogrel from (R)-2-chloromandelic acid is a multi-step process that leverages the pre-defined stereocenter of the mandelic acid derivative to ensure the final product has the correct stereochemistry.

Caption: Synthetic pathway from (R)-2-chloromandelic acid to (S)-Clopidogrel.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the synthesis and resolution of (R)-2-chloromandelic acid can aid in understanding the underlying principles.

General Synthesis Pathway

The synthesis of racemic this compound typically starts from 2-chlorobenzaldehyde.

Caption: Synthesis of racemic this compound.

Chiral Resolution Workflow

The process of separating enantiomers via diastereomeric salt formation follows a logical sequence of steps.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Conclusion

(R)-2-Chloromandelic acid stands out as a critical chiral intermediate for the pharmaceutical industry. Its accessibility through various robust synthetic and resolution methods, combined with its utility in constructing complex chiral molecules, ensures its continued importance in drug discovery and development. The detailed methodologies and data presented in this guide offer a valuable resource for scientists and researchers working in the field of asymmetric synthesis and pharmaceutical manufacturing.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 10421-85-9 [chemicalbook.com]

- 4. (R)-(-)-2-氯扁桃酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. (R)-(-)-2-Chloromandelic acid | 52950-18-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [tib.eu]

- 9. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-氯扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]

- 15. Chiral Building Blocks Selection - Enamine [enamine.net]

- 16. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of (S)-2-Chloromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-2-Chloromandelic acid, a significant chiral intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S)-2-Chloromandelic acid, both ¹H and ¹³C NMR provide critical information about its molecular framework. The spectra are typically recorded in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-2-Chloromandelic acid exhibits characteristic signals for the aromatic, methine, and acidic protons. Due to the chiral nature of the molecule, the protons of a racemic mixture may show different chemical shifts in the presence of a chiral solvating agent.

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Chloromandelic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.3 | Singlet | 1H | Methine proton (-CH(OH)) |

| Variable (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |

| Variable (broad) | Singlet | 1H | Hydroxyl proton (-OH) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Chloromandelic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~125-140 | Aromatic carbons (C₆H₄) |

| ~70-75 | Methine carbon (-CH(OH)) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Chloromandelic acid is characterized by the vibrational frequencies of its carboxylic acid and hydroxyl groups, as well as the chloro-substituted aromatic ring. The racemate and enantiomers of 2-chloromandelic acid have been characterized by Fourier transform infrared spectroscopy (FTIR)[1][2].

Table 3: IR Spectroscopic Data for (S)-2-Chloromandelic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1000-1100 | Medium | C-O stretch (Alcohol) |

| ~750 | Strong | C-Cl stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For (S)-2-Chloromandelic acid (Molecular Weight: 186.59 g/mol ), common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

Table 4: Mass Spectrometry Data for (S)-2-Chloromandelic Acid

| m/z | Possible Fragment |

| 186/188 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 141/143 | [M - COOH]⁺ |

| 113/115 | [M - COOH - CO]⁺ |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Chloromandelic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or GC-MS with an EI source).

-

Acquisition: Infuse the sample solution into the ion source or inject it into a chromatography system coupled to the mass spectrometer. Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (S)-2-Chloromandelic acid.

Caption: Logical workflow for the spectroscopic analysis of (S)-2-Chloromandelic acid.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloromandelic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the enantiomers of 2-Chloromandelic acid (2-ClMA), a significant chiral intermediate in the pharmaceutical industry, notably in the synthesis of compounds like (S)-clopidogrel.[1][2] This document collates critical data on melting points, optical activity, and crystal structure, alongside detailed experimental protocols for enantiomeric resolution and analysis.

Core Physical Properties

The distinct physical properties of the (R)- and (S)-enantiomers of this compound, as well as its racemic form, are crucial for their separation, identification, and application in stereospecific synthesis.

The quantitative physical data for the enantiomers and the racemic mixture of this compound are summarized in the tables below for straightforward comparison.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [3] |

| Molecular Weight | 186.59 g/mol | [3][4] |

| Appearance | White to off-white/pale cream crystalline powder | [5][6][7] |

Table 2: Enantiomer-Specific Physical Properties

| Property | (R)-(-)-2-Chloromandelic acid | (S)-(+)-2-Chloromandelic acid | Racemic this compound |

| Melting Point | 119-121 °C[5] | 118-121 °C[4] | 90-93 °C[2] |

| Specific Rotation ([α]) | -126° (c=3 in H₂O at 23°C, D line) | Not explicitly found, but expected to be +126° under identical conditions. | 0° (by definition) |

| CAS Number | 52950-18-2 | 52950-19-3[4] | 10421-85-9[2] |

Note on Specific Rotation: Enantiomers rotate plane-polarized light to an equal but opposite extent.[8][9] Therefore, the specific rotation of the (S)-(+)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (R)-(-)-enantiomer.

Solubility:

-

Racemic this compound is described as being very soluble in water.[6][7]

-

Crystallization studies have shown that it can yield both a stable racemic compound and a metastable conglomerate, with solubility data available for these systems.[10][11]

Crystal Structure:

-

The racemic form of this compound exists as a racemic compound in the solid state, crystallizing in the monoclinic space group P2₁/c.[6]

-

The crystal structure of the pure (R)-enantiomer has been reported (space group P2₁, with cell parameters a = 8.0959 Å; b = 7.5319 Å; c = 13.8991 Å; β = 105.901°).[10] This structure features two molecules in the asymmetric unit, differing slightly in the orientation of the hydroxyl group's hydrogen bond.[10]

Experimental Protocols

Detailed methodologies for the resolution and analysis of this compound enantiomers are critical for research and development.

This method leverages the formation of an enantiospecific co-crystal to separate one enantiomer from the racemic mixture.

Methodology:

-

Preparation: A solution of racemic this compound (e.g., 0.586 g, 3.14 mmol) is prepared in a suitable solvent like acetonitrile (B52724) (e.g., 2.0 mL).

-

Addition of Resolving Agent: Levetiracetam (LEV) (e.g., 0.636 g, 3.73 mmol) is added to the solution at ambient temperature with agitation.

-

Dissolution: The mixture is heated to 60°C and agitated for two hours to ensure complete dissolution of all solids.

-

Crystallization: The resulting homogeneous solution is slowly cooled to room temperature.

-

Seeding: The solution is seeded with a pre-existing co-crystal of LEV and the desired 2-ClMA enantiomer (in this case, the S-enantiomer is preferentially recognized by LEV).[12]

-

Incubation: The seeded solution is stored at a low temperature (e.g., -15°C) for an extended period (e.g., 14 days) to allow for the crystallization of the diastereomeric co-crystal.[12]

-

Isolation: The resulting crystals are isolated, leaving the mother liquor enriched in the other enantiomer ((R)-2-ClMA).

Chiral HPLC is a standard method for determining the enantiomeric excess (e.e.) of a sample.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in an appropriate solvent, typically ethanol (B145695) or the mobile phase, and filtered through a 0.45 µm filter.[13]

-

Chromatographic System:

-

Column: A chiral stationary phase is used, for example, a CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a CHIRALCEL® OZ-3 (4.6 x 150 mm, 3 µm).[13][14]

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane, an alcohol modifier (like 2-propanol or ethanol), and a small amount of an acidic additive to improve peak shape (e.g., 0.1% Trifluoroacetic Acid, TFA). A common composition is n-hexane/2-propanol/TFA (90/10/0.1).[13][14]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[14]

-

Temperature: The column is maintained at a constant temperature, typically 25°C.[14]

-

-

Detection:

-

Injection and Analysis: A small volume (e.g., 5-10 µL) of the prepared sample is injected into the HPLC system.[13][14] The retention times of the two enantiomer peaks are recorded, and the peak areas are used to calculate the enantiomeric excess.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-氯扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-2-氯扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound | 10421-85-9 [chemicalbook.com]

- 7. indiamart.com [indiamart.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.daicelchiral.com [search.daicelchiral.com]

An In-Depth Technical Guide to the Solubility of 2-Chloromandelic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloromandelic acid (2-ClMA) in various organic solvents. Understanding the solubility of this compound is critical for its use as a pharmaceutical intermediate, particularly in the synthesis of clopidogrel, an antiplatelet agent. This document compiles available quantitative data, details experimental methodologies, and presents visual representations of key processes and concepts to support research and development activities.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, the temperature, and the solid-state form of the acid (racemic compound or conglomerate). The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Form | Solubility ( g/100 g Solvent) | Mole Fraction (x₁) |

| Acetonitrile (B52724) | 15 | Racemic Compound | 45.0 | 0.138 |

| Acetonitrile | 20 | Racemic Compound | 51.0 | 0.153 |

| Acetonitrile | 25 | Racemic Compound | 58.0 | 0.171 |

| Acetonitrile | 30 | Racemic Compound | 66.0 | 0.191 |

| Acetonitrile | 40 | Racemic Compound | 86.0 | 0.238 |

| Acetonitrile | 50 | Racemic Compound | 114.0 | 0.294 |

| Acetonitrile | 15 | Conglomerate | 57.0 | 0.168 |

| Acetonitrile | 25 | Conglomerate | 72.0 | 0.205 |

| Diethyl Ether | 20 | S-enantiomer | 36.9[1] | - |

| Toluene (B28343) | 25 | Racemic Compound | 1.5 | 0.008 |

Data for acetonitrile and toluene adapted from Gilks et al., 2013.[2]

Table 2: Solubility of R-Enantiomer of this compound in Acetonitrile

| Temperature (°C) | Solubility ( g/100 g Solvent) | Mole Fraction (x₁) |

| 15 | 32.0 | 0.100 |

| 25 | 42.0 | 0.128 |

| 40 | 68.0 | 0.195 |

| 50 | 92.0 | 0.248 |

Data adapted from Gilks et al., 2013.[2]

Experimental Protocols

The primary method cited for determining the solubility of this compound is the gravimetric method .[2] This technique involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution by weighing the residue after solvent evaporation.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a given temperature.

Apparatus:

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling jacket

-

Analytical balance

-

Sintered glass filter or syringe filter (pore size appropriate to retain solid particles)

-

Pre-weighed sample vials

-

Oven or vacuum oven for drying

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatically controlled environment for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the solvent and temperature.

-

Phase Separation: Once equilibrium is established, the suspension is allowed to settle. A sample of the supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is immediately filtered to remove any undissolved solid particles.

-

Sample Weighing: A precise weight of the clear, saturated filtrate is recorded in a pre-weighed vial.

-

Solvent Evaporation: The solvent is evaporated from the vial, typically in an oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the this compound. For volatile solvents, this can be done at ambient or slightly elevated temperatures, possibly under reduced pressure.

-

Residue Weighing: After complete evaporation of the solvent, the vial containing the solid residue is cooled to room temperature in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the typical workflow for determining the solubility of this compound using the gravimetric method.

References

In-Depth Technical Guide to the Crystal Structure of Racemic 2-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of racemic 2-chloromandelic acid, a key intermediate in the synthesis of the antiplatelet agent clopidogrel.[1][2] This document details the polymorphic forms, crystallographic data, and experimental protocols for the synthesis, crystallization, and structural analysis of this compound.

Introduction to the Solid-State Chemistry of Racemic this compound

Racemic (RS)-2-chloromandelic acid is known to exhibit complex solid-state behavior, crystallizing in multiple forms, including as a stable racemic compound, a metastable racemic compound, and a metastable conglomerate.[2][3] The stable form, designated as Form α, is a racemic compound where both the (R)- and (S)-enantiomers are present in equal amounts within a highly ordered crystal lattice.[1] Understanding the specific crystalline form is crucial for pharmaceutical development, as different polymorphs can exhibit varying physical properties such as solubility, stability, and bioavailability.

Crystallographic Data for Racemic this compound (Form α)

The stable racemic compound of this compound (Form α) has been characterized by single-crystal X-ray diffraction. It crystallizes in the monoclinic crystal system with the space group P2(1)/c.[1] This space group is common for racemic compounds. The crystallographic data are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₈H₇ClO₃ |

| Formula Weight | 186.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | |

| a | Value not publicly available |

| b | Value not publicly available |

| c | Value not publicly available |

| β | Value not publicly available |

| Volume | Value not publicly available |

| Z (molecules/unit cell) | 4 (inferred from space group) |

Polymorphism and Crystallization

(RS)-2-Chloromandelic acid can crystallize as two racemic compound polymorphs (α and β) and a conglomerate (γ), depending on the crystallization conditions.[3][4]

-

Form α (Stable Racemic Compound): This is the most stable form and is typically obtained by crystallization from nonpolar solvents.[3][4]

-

Form β (Metastable Racemic Compound): This is a less stable racemic form that has been observed as a single crystal grown from methanol, but obtaining it in bulk is challenging.[3][4]

-

Form γ (Metastable Conglomerate): This form is a physical mixture of separate crystals of the (R)- and (S)-enantiomers. It can be prepared by freeze-drying an aqueous solution or by crystallization from polar solvents.[3] Form γ has a tendency to transform into the more stable Form α.[4]

The relationship between these forms can be visualized as follows:

Experimental Protocols

Synthesis of Racemic this compound

A common synthesis route involves the reaction of 2-chlorobenzaldehyde (B119727) with a cyanide source, followed by hydrolysis. A representative procedure is as follows:

-

To a flask containing 150 mL of toluene (B28343), add 21.1 g (0.15 mol) of freshly prepared 2-chlorobenzaldehyde and a catalytic amount of a suitable phase-transfer catalyst.[1]

-

Add 10.1 g (0.375 mol) of hydrogen cyanide to the stirring mixture.[1]

-

Allow the reaction to proceed at room temperature for 24 hours in a closed system.[1]

-

The resulting cyanohydrin is then hydrolyzed (e.g., using a strong acid) to yield racemic this compound.

-

The crude product is purified by recrystallization.

Crystallization of Form α for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are typically grown using slow crystallization techniques.

-

Solvent Selection: Toluene is a suitable nonpolar solvent for obtaining Form α.[3][4]

-

Preparation of Saturated Solution: Dissolve a small amount of purified racemic this compound in a minimal amount of hot toluene to create a saturated or near-saturated solution.

-

Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) and leave it undisturbed in a vibration-free location at a constant temperature. Slow evaporation of the solvent over several days to weeks will promote the growth of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully removed from the mother liquor for analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (e.g., to 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or other algorithms and then refined using full-matrix least-squares on F². This process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Conclusion

The solid-state structure of racemic this compound is characterized by its ability to form multiple crystalline phases. The thermodynamically stable form, a racemic compound designated as Form α, crystallizes in the monoclinic space group P2(1)/c. The controlled crystallization from nonpolar solvents is key to obtaining this specific polymorph. This technical guide provides the fundamental crystallographic information and detailed experimental workflows necessary for researchers and professionals working with this important pharmaceutical intermediate. Further research to elucidate the full crystal structures, including precise unit cell dimensions and intermolecular interactions, would be beneficial for a complete understanding of its solid-state chemistry.

References

The Crucial Role of 2-Chloromandelic Acid in the Synthesis of Clopidogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587), marketed as Plavix®, is a cornerstone antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke. The active pharmaceutical ingredient is the (S)-(+)-enantiomer of methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate. A key strategic precursor in many industrial syntheses of this vital drug is 2-chloromandelic acid. This technical guide provides an in-depth exploration of the synthetic routes commencing from this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Synthetic Strategy Overview

The synthesis of (S)-(+)-clopidogrel from this compound hinges on a stereospecific approach that leverages the chirality of the starting material. The general strategy involves the following key transformations:

-

Chiral Resolution: Racemic this compound is resolved to isolate the desired (R)-(-)-2-chloromandelic acid, which possesses the correct stereochemistry for the final (S)-(+)-clopidogrel product.

-

Esterification: The carboxylic acid moiety of (R)-2-chloromandelic acid is esterified, typically with methanol (B129727), to yield methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate.

-

Activation of the Hydroxyl Group: The secondary hydroxyl group is converted into a good leaving group, commonly a sulfonate ester (e.g., tosylate or besylate), to facilitate subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The activated intermediate undergoes an SN2 reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), leading to the formation of the clopidogrel backbone with inversion of stereochemistry.

-

Salt Formation: The resulting clopidogrel free base is converted to its hydrogen sulfate (B86663) salt, the stable form used in pharmaceutical formulations.

This guide will now delve into the specifics of each of these critical steps.

Experimental Protocols

Protocol 1: Resolution of Racemic this compound

The separation of enantiomers of this compound is a critical step to ensure the stereochemical purity of the final product. A common method involves fractional crystallization using a chiral resolving agent, such as a chiral amine.

Materials:

-

Racemic this compound

-

(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

-

Methanol

-

1 M Hydrochloric Acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, dissolve racemic this compound (1.0 equivalent) in methanol.

-

In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent) in methanol.

-

Slowly add the amine solution to the this compound solution with stirring.

-

Allow the mixture to stand at room temperature for crystallization to occur. The less soluble diastereomeric salt of (R)-2-chloromandelic acid with the (R)-amine will precipitate.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

To liberate the free acid, suspend the diastereomeric salt in water and acidify to pH 1-2 with 1 M HCl.

-

Extract the (R)-2-chloromandelic acid into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(-)-2-chloromandelic acid.

Protocol 2: Synthesis of (S)-(+)-Clopidogrel from (R)-2-Chloromandelic Acid

This protocol outlines the multi-step synthesis of clopidogrel hydrogen sulfate starting from the resolved (R)-2-chloromandelic acid.

Step 1: Esterification to Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate

Materials:

-

(R)-(-)-2-Chloromandelic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-(-)-2-chloromandelic acid (1.0 equivalent) in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux (approximately 65-75°C) for 2.5 to 5 hours, monitoring the reaction by TLC.[1]

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 10% sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate as a colorless oil.[1]

Step 2: Sulfonylation to Methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate

Materials:

-

Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate

-

Benzenesulfonyl chloride

-

Pyridine (B92270) (or other suitable base)

-

Dichloromethane

Procedure:

-

Dissolve methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0-5°C in an ice bath.

-

Add pyridine (1.1 equivalents) followed by the dropwise addition of benzenesulfonyl chloride (1.05 equivalents).

-

Stir the reaction mixture at 0-5°C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonate ester.

Step 3: Nucleophilic Substitution to form Clopidogrel Base

Materials:

-

Methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate

-

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

-

Potassium carbonate (or other suitable base)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 equivalent) and potassium carbonate (2.0 equivalents) in ethyl acetate.[1]

-

Stir the suspension for 30-60 minutes.[1]

-

Add a solution of methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate (1.0 equivalent) in ethyl acetate to the reaction mixture.

-

Heat the reaction to 50-60°C and stir for 5-10 hours.[1]

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude clopidogrel free base as an oil.

Step 4: Formation of (S)-(+)-Clopidogrel Hydrogen Sulfate

Materials:

-

Crude Clopidogrel free base

-

Ethyl acetate

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve the crude clopidogrel free base in ethyl acetate.

-

Cool the solution to 0-5°C.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid with vigorous stirring.

-

A white precipitate of clopidogrel hydrogen sulfate will form.

-

Stir the suspension at 0-5°C for 1-2 hours to ensure complete precipitation.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain (S)-(+)-clopidogrel hydrogen sulfate.

Quantitative Data

The following tables summarize the reported yields for the key steps in the synthesis of clopidogrel starting from this compound.

Table 1: Esterification of (R)-2-Chloromandelic Acid

| Reactant | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| (R)-2-Chloromandelic acid | Methanol, H₂SO₄ | Methanol | 2.5 | 65 | 97 | [1] |

| (R)-2-Chloromandelic acid | Methanol, H₂SO₄ | Methanol | 5 | 75 | 90.3 | [1] |

Table 2: Synthesis and Reaction of the Sulfonate Intermediate

| Starting Material | Sulfonylating Agent | Base | Reaction with | Yield (%) | Reference |

| Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate | Benzenesulfonyl chloride | Pyridine | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | ~90 (for the final salt) | [1] |

Table 3: Overall Yield of (S)-(+)-Clopidogrel Hydrogen Sulfate

| Starting Material | Key Steps | Overall Yield (%) | Reference |

| (R)-2-Chloromandelic acid | Esterification, Sulfonylation, SN2, Salt Formation | ~78 | [1] |

Visualizing the Synthesis

To better understand the flow of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key pathways.

Caption: Synthetic pathway for (S)-(+)-Clopidogrel from (R)-2-Chloromandelic Acid.

Caption: Chiral resolution of racemic this compound.

Conclusion

The synthesis of clopidogrel via this compound represents a robust and industrially viable pathway. The success of this route is contingent on an efficient chiral resolution of the starting material and high-yielding subsequent transformations. The detailed protocols and compiled quantitative data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and optimization of this critical antiplatelet agent. The visual workflows further clarify the logical progression of the synthesis, aiding in both conceptual understanding and practical implementation.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the thermal stability and decomposition profile of 2-Chloromandelic acid, a key intermediate in the pharmaceutical industry. Understanding the thermal properties of this compound is crucial for ensuring its stability during manufacturing, storage, and formulation processes. This document synthesizes available data and presents detailed, hypothetical experimental protocols and decomposition pathways based on established chemical principles.

Physicochemical Properties

This compound (2-ClMA) is a chiral carboxylic acid existing as a racemic compound or as individual enantiomers. Its thermal behavior, particularly its melting point, is dependent on its stereochemical composition.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| Melting Point (Racemate) | 90-93 °C | [1] |

| Melting Point ((S)-(+)-enantiomer) | 118-121 °C | |

| Melting Point ((R)-(-)-enantiomer) | 119-121 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and enthalpy of fusion, providing insights into the purity and polymorphic form of the substance. Published studies have utilized DSC to construct binary melting point phase diagrams for this compound enantiomers and the racemate.[3][4]

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for Racemic this compound

| Parameter | Value |

| Onset of Melting | ~ 88 °C |

| Peak Melting Temperature (T_m) | ~ 91 °C |

| Enthalpy of Fusion (ΔH_f) | ~ 25 kJ/mol |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for organic compounds and available melting point ranges.

Thermogravimetric Analysis (TGA)

Table 3: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Loss |

| Step 1 | 150 - 250 | ~ 24.1 | Decarboxylation (-CO₂) |

| Step 2 | 250 - 350 | ~ 9.6 | Dehydration (-H₂O) |

| Step 3 | > 350 | ~ 19.5 | Dehydrochlorination (-HCl) and further fragmentation |

Note: The data in this table is based on a hypothesized decomposition pathway and theoretical calculations. Actual experimental values may vary.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step process involving decarboxylation, dehydration, and dehydrochlorination, followed by further fragmentation of the resulting intermediates. A plausible, albeit hypothetical, pathway is outlined below.

Caption: Hypothesized thermal decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

A sample of 2-5 mg of this compound is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is equilibrated at 25 °C.

-

The sample is heated at a constant rate of 10 °C/min from 25 °C to 150 °C under a nitrogen purge of 50 mL/min.

-

The heat flow as a function of temperature is recorded. The melting point is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area under the peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

A sample of 5-10 mg of this compound is placed in a ceramic TGA pan.

-

The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

The analysis is performed under a nitrogen atmosphere with a flow rate of 100 mL/min to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins. The percentage of mass loss at different temperature ranges is calculated from the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

A small amount of this compound (approximately 100 µg) is placed in a pyrolysis sample cup.

-

The sample is introduced into the pyrolysis unit, which is directly coupled to the GC-MS system.[5]

-

The sample is rapidly heated to a series of temperatures (e.g., 250 °C, 350 °C, and 500 °C) in an inert (helium) atmosphere to induce thermal decomposition.[5]

-

The volatile pyrolysis products are transferred directly into the GC column for separation.

-

The separated components are then analyzed by the mass spectrometer to identify their chemical structures based on their mass spectra.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: General experimental workflow for thermal stability analysis.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data on its complete thermal degradation is limited, the provided hypothetical data and decomposition pathway, based on sound chemical principles, offer valuable insights for researchers and professionals in the pharmaceutical industry. The detailed experimental protocols serve as a robust starting point for conducting in-house thermal analysis to ensure the quality, stability, and safety of this compound and its formulations. Further experimental studies are encouraged to validate and expand upon the information presented herein.

References

- 1. This compound 98 10421-85-9 [sigmaaldrich.com]

- 2. capotchem.com [capotchem.com]

- 3. Identification and characterization of solid-state nature of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Acidity and pKa of 2-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2-chloromandelic acid, a key intermediate in the synthesis of pharmaceuticals such as clopidogrel. Due to the limited availability of a publicly documented pKa value for this specific compound, this guide focuses on the experimental methodologies for its precise determination. The protocols detailed herein are based on established analytical techniques for organic acids.

Quantitative Data on the Acidity of this compound

For accurate quantitative analysis, experimental determination is essential. The following table provides a template for presenting the experimentally determined acidity data for this compound.

| Parameter | Value | Method of Determination | Temperature (°C) | Ionic Strength (M) | Solvent |

| pKa | TBD | Potentiometric Titration | 25 | 0.1 | Aqueous Solution |

| Ka | TBD | Calculated from pKa | 25 | 0.1 | Aqueous Solution |

TBD: To be determined experimentally.

Experimental Protocols for pKa Determination

The following sections detail the methodologies for the experimental determination of the pKa of this compound. Potentiometric titration is presented as the primary method due to its accuracy and widespread use.[1][2][3][4] UV-Vis spectrophotometry is offered as an alternative or complementary technique.[3]

Primary Method: Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring the pH of a solution as a titrant of known concentration is added.[1][2][3]

2.1.1. Materials and Equipment

-

This compound (high purity)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water (e.g., deionized, distilled)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon) supply

2.1.2. Experimental Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in high-purity water. A co-solvent like methanol (B129727) may be used if solubility is low, but the final pKa will be for that specific solvent mixture.[3]

-

Prepare a solution of known ionic strength (e.g., 0.1 M) by adding a calculated amount of KCl to the this compound solution.

-

-

Titration Setup:

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 50 mL) of the this compound solution into a titration vessel.

-

If necessary, purge the solution with an inert gas for 10-15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration to prevent the formation of carbonic acid.[2][3]

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the analyte solution.

-

Begin stirring the solution gently.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-